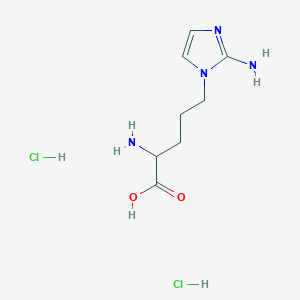
3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride” is a derivative of the pyrazolone family . Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological activities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-methoxyphenylhydrazine hydrochloride have been synthesized using various methods . These methods often involve reactions with aniline and hydrochloric acid, followed by reduction, hydrolysis, and acid precipitation .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction (XRD), Density Functional Theory (DFT), and Hartree-Fock (HF) modeling . These techniques can provide information about the geometric parameters, molecular orbitals, and thermodynamic properties of the molecule .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various biological targets. For example, 4-Methoxyamphetamine, a seratogenic drug of the amphetamine class, acts as a potent and selective serotonin releasing agent .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the properties of 4-methoxyphenyl piperazine molecules were analyzed using the Spartan 08 package program .Safety and Hazards
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1,4-dihydropyrazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9;/h2-5H,6H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPBTNGVQDVVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride](/img/structure/B6602849.png)
![methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride](/img/structure/B6602857.png)
![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)
methyl-lambda6-sulfanone](/img/structure/B6602888.png)

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
